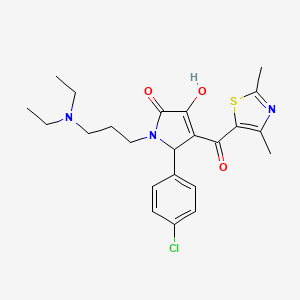
C23H28ClN3O3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H28ClN3O3S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H28ClN3O3S involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of a chlorinated aromatic compound with a thiazole derivative under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes. The reaction temperature is usually maintained between 60°C to 80°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps like distillation, crystallization, and purification to obtain the final product with high purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
C23H28ClN3O3S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper complexes
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
C23H28ClN3O3S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C23H28ClN3O3S involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it versatile in its applications. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
C23H28ClN3O3S: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C21H25ClN2O3: Known for its use in antihistamine medications.
C22H27ClN2O3: Used in the treatment of allergic reactions.
C24H30ClN3O3S: Investigated for its potential anti-inflammatory effects.
The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it valuable for various applications.
Properties
Molecular Formula |
C23H28ClN3O3S |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H28ClN3O3S/c1-5-26(6-2)12-7-13-27-19(16-8-10-17(24)11-9-16)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h8-11,19,29H,5-7,12-13H2,1-4H3 |
InChI Key |
YQEREOMQOKTBOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















